



Application Note: Synthesis of 5-Methylhexan-3one via Grignard Reaction

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Compound of Interest		
Compound Name:	5-Methylhexan-3-one	
Cat. No.:	B1204226	Get Quote

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carboncarbon bonds. This application note details a robust protocol for the synthesis of 5-**Methylhexan-3-one**, a ketone with a pleasant, fruity odor used in the flavor and fragrance industries. The synthesis is achieved through the nucleophilic addition of an isobutylmagnesium bromide Grignard reagent to propionitrile, followed by acidic hydrolysis of the intermediate imine.[1][2][3] This method is a reliable route to the desired ketone, as the intermediate imine salt is stable and does not react further with the Grignard reagent until hydrolysis.[4]

Reaction Scheme

The overall two-step reaction is as follows:

Step 1: Grignard Reaction (CH₃)₂CHCH₂MgBr (Isobutylmagnesium bromide) + CH₃CH₂C≡N (Propionitrile) → Intermediate Imine Salt

Step 2: Hydrolysis Intermediate Imine Salt + H₃O⁺ → (CH₃)₂CHCH₂C(=O)CH₂CH₃ (5-Methylhexan-3-one) + NH₄+

Materials and Equipment



Reagents & Materials	Grade	Supplier
Magnesium turnings	99.8%	Sigma-Aldrich
1-Bromo-2-methylpropane (Isobutyl bromide)	99%	Sigma-Aldrich
Propionitrile	99%	Sigma-Aldrich
Anhydrous Diethyl Ether (Et ₂ O)	≥99.7%, inhibitor-free	Sigma-Aldrich
lodine	Crystal	J.T. Baker
Hydrochloric Acid (HCI)	37% (concentrated)	Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO ₃) solution	-	Prepared in-house
Saturated Sodium Chloride (NaCl) solution (Brine)	-	Prepared in-house
Anhydrous Magnesium Sulfate (MgSO ₄)	Granular	VWR
Deuterated Chloroform (CDCl₃)	99.8 atom % D	Cambridge Isotope Laboratories

Equipment:

- Three-necked round-bottom flask (500 mL)
- Reflux condenser
- Pressure-equalizing dropping funnel (125 mL)
- Magnetic stirrer and stir bar
- Heating mantle
- Inert atmosphere setup (Nitrogen or Argon gas line)



- Ice bath
- Separatory funnel (500 mL)
- Rotary evaporator
- Distillation apparatus
- NMR Spectrometer (e.g., 400 MHz)
- FTIR Spectrometer

Experimental Protocol

Safety Precautions: This reaction must be conducted in a well-ventilated fume hood. Anhydrous ether is extremely flammable and peroxide-forming. Grignard reagents react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Part A: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

- Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.[5]
 Equip a 500 mL three-necked flask with a magnetic stir bar, a reflux condenser (with a nitrogen inlet at the top), and a pressure-equalizing dropping funnel.
- Initiation: Place magnesium turnings (e.g., 2.67 g, 0.11 mol) in the flask. Add a single small crystal of iodine to activate the magnesium surface.
- Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (13.7 g, 0.10 mol) in 80 mL of anhydrous diethyl ether.
- Reaction: Add approximately 10 mL of the bromide solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[5]
- Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.



 After the addition is complete, continue to stir the gray, cloudy mixture at reflux for an additional 30-60 minutes to ensure complete reaction. Cool the resulting Grignard reagent solution to room temperature.

Part B: Synthesis of **5-Methylhexan-3-one**

- Reaction Setup: Cool the flask containing the freshly prepared isobutylmagnesium bromide solution in an ice bath to 0°C.
- Nitrile Addition: Prepare a solution of propionitrile (e.g., 5.51 g, 0.10 mol) in 40 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction mixture will become a thick, gelatinous precipitate.

Part C: Work-up and Purification

- Hydrolysis: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of 10% aqueous hydrochloric acid dropwise to quench the reaction and hydrolyze the intermediate imine. Vigorous gas evolution may occur. Stir until all solids have dissolved.
- Extraction: Transfer the mixture to a 500 mL separatory funnel. The layers will separate. Remove the aqueous layer and extract it with two 50 mL portions of diethyl ether.
- Washing: Combine all organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize excess acid), and then 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter
 the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator
 to remove the diethyl ether.
- Purification: Purify the resulting crude oil by fractional distillation to obtain pure 5-Methylhexan-3-one.



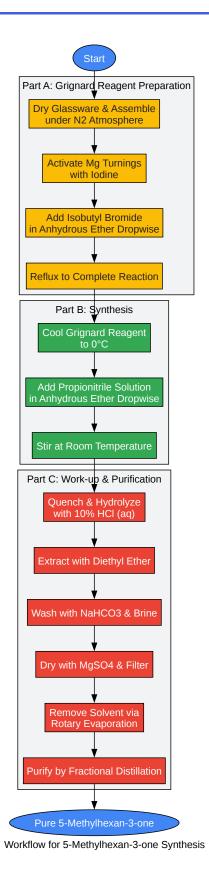
Results and Data Presentation

The final product should be a clear, colorless liquid.[6] The physical and spectroscopic data should be consistent with the literature values for **5-Methylhexan-3-one**.

Parameter	Literature Value	Experimental Result
Molecular Formula	C7H14O	-
Molecular Weight	114.19 g/mol [6][7]	-
Boiling Point	135°C[6]	[Record Value]
Appearance	Colorless Liquid[6]	Colorless Liquid
Yield	-	[Record % Yield]
¹H NMR (CDCl₃)	δ ~2.4 (q), ~2.2 (t), ~1.6 (m), ~1.0 (t), ~0.9 (d)	[Confirm Peaks]
¹³ C NMR (CDCl ₃)	δ ~212, 45, 35, 25, 22, 8	[Confirm Peaks]
IR (neat, cm ⁻¹)	~1715 (C=O stretch)	[Confirm Peak]

Experimental Workflow Diagram





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Caption: Experimental workflow for the synthesis of **5-Methylhexan-3-one**.



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